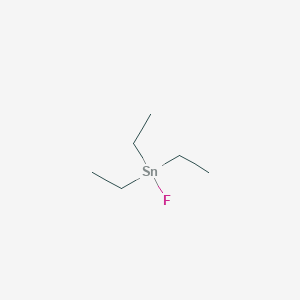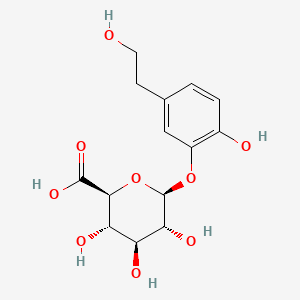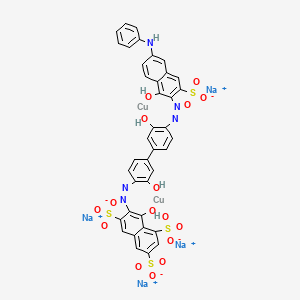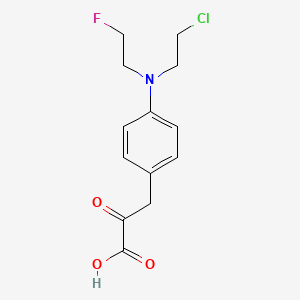
((2R,3S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl)methyl Pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The compound is characterized by the presence of a 2’-deoxy modification and a 5’-(2,2-dimethylpropanoate) ester group, which confer unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine typically involves the esterification of 2’-deoxyuridine with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .
化学反応の分析
Types of Reactions
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various uracil derivatives, alcohols, and substituted nucleosides, depending on the reaction conditions and reagents used .
科学的研究の応用
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA synthesis and repair mechanisms.
Medicine: It has potential therapeutic applications in antiviral and anticancer research.
Industry: The compound is used in the development of diagnostic tools and biochemical assays.
作用機序
The mechanism of action of 2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. The ester group may enhance cellular uptake and stability of the compound. Molecular targets include thymidine kinase and DNA polymerase, which are crucial for DNA replication and repair .
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: A naturally occurring nucleoside with similar structure but lacking the ester group.
Thymidine: Another nucleoside analog used in DNA synthesis studies.
5-Fluorouracil: A chemotherapeutic agent with structural similarities to uridine
Uniqueness
2’-Deoxy-5’-(2,2-dimethylpropanoate) Uridine is unique due to its ester modification, which enhances its chemical stability and biological activity. This modification also allows for targeted delivery and controlled release in therapeutic applications .
特性
分子式 |
C14H20N2O6 |
|---|---|
分子量 |
312.32 g/mol |
IUPAC名 |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20N2O6/c1-14(2,3)12(19)21-7-9-8(17)6-11(22-9)16-5-4-10(18)15-13(16)20/h4-5,8-9,11,17H,6-7H2,1-3H3,(H,15,18,20)/t8-,9+,11+/m0/s1 |
InChIキー |
INSKKFQSZLBVEW-IQJOONFLSA-N |
異性体SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O |
正規SMILES |
CC(C)(C)C(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)











